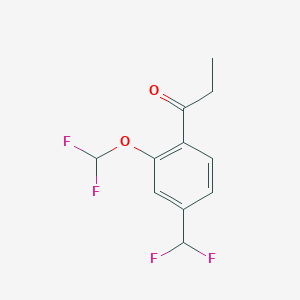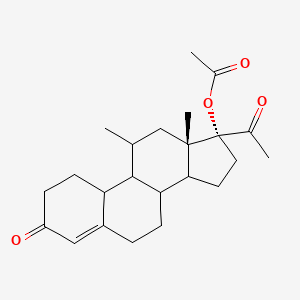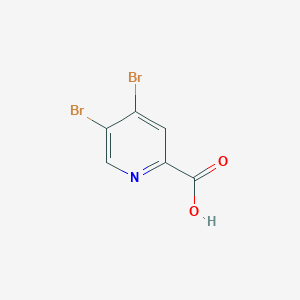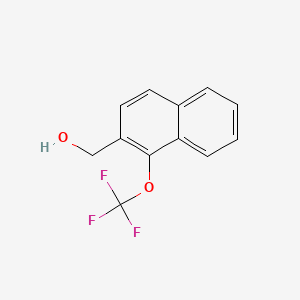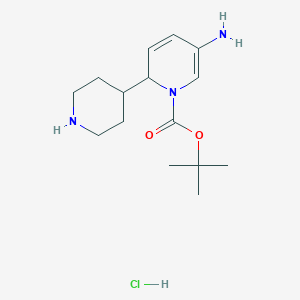
C15H26ClN3O2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C15H26ClN3O2 is known as Metolachlor. It is an organic compound widely used as an herbicide. Metolachlor is a derivative of aniline and belongs to the chloroacetanilide family of herbicides. It is highly effective against grasses and is commonly used in agricultural settings to control weeds in crops such as corn, soybeans, peanuts, sorghum, and cotton .
准备方法
Metolachlor is synthesized from 2-ethyl-6-methylaniline (MEA) through a series of chemical reactions. The synthetic route involves the condensation of MEA with methoxyacetone to form an imine, which is then hydrogenated to yield primarily the S-stereoisomeric amine. This secondary amine is subsequently acetylated with chloroacetyl chloride . Industrial production methods involve optimizing reaction conditions to maximize yield and purity, often using solvent-free or catalytic processes to enhance efficiency .
化学反应分析
Metolachlor undergoes various chemical reactions, including:
Oxidation: Metolachlor can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Metolachlor into different amine derivatives.
Substitution: Metolachlor can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Metolachlor has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.
Biology: Research on Metolachlor’s effects on plant physiology and its role in inhibiting specific enzymes involved in plant growth.
Medicine: Investigations into potential therapeutic uses and toxicological studies to understand its impact on human health.
作用机制
Metolachlor exerts its herbicidal effects by inhibiting elongases and geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway. This inhibition disrupts cell division and elongation in target plants, leading to their death . The molecular targets include specific enzymes involved in the biosynthesis of essential plant hormones.
相似化合物的比较
Metolachlor is compared with other chloroacetanilide herbicides such as acetochlor and alachlor. While all these compounds share a similar mode of action, Metolachlor is unique due to its higher efficacy and lower application rates. Similar compounds include:
Acetochlor: Another chloroacetanilide herbicide with similar uses but different environmental persistence.
Alachlor: Known for its broader spectrum of activity but higher toxicity compared to Metolachlor.
Metolachlor’s unique stereoisomeric composition and optimized production methods make it a preferred choice in many agricultural applications.
属性
分子式 |
C15H26ClN3O2 |
|---|---|
分子量 |
315.84 g/mol |
IUPAC 名称 |
tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H25N3O2.ClH/c1-15(2,3)20-14(19)18-10-12(16)4-5-13(18)11-6-8-17-9-7-11;/h4-5,10-11,13,17H,6-9,16H2,1-3H3;1H |
InChI 键 |
QNEZNCODIXZQIH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C=CC1C2CCNCC2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


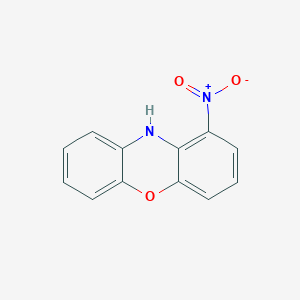
![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)
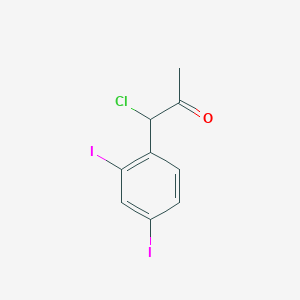
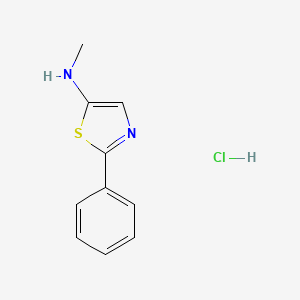

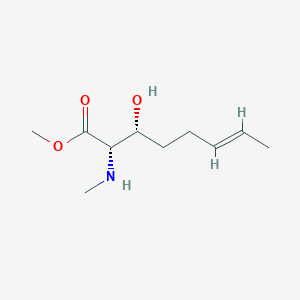

![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)
